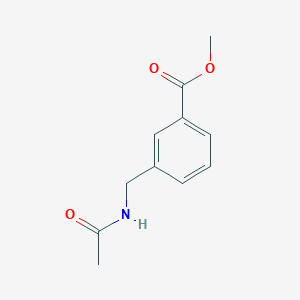Methyl 3-(acetamidomethyl)benzoate
CAS No.: 1824354-81-5
VCID: VC11689250
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

| Description |
SynthesisMethyl 3-(acetamidomethyl)benzoate can be synthesized through various methods, with high yields achievable under optimized conditions. A common approach involves the following steps:
General Reaction Scheme
This synthetic route highlights the compound's accessibility for laboratory-scale production. ApplicationsMethyl 3-(acetamidomethyl)benzoate serves as a key intermediate in organic synthesis, particularly in medicinal chemistry and materials science. Medicinal Chemistry
Materials Science
Biological StudiesPreliminary studies suggest that compounds with similar structures exhibit binding affinity to biological targets, although specific pharmacological applications for methyl 3-(acetamidomethyl)benzoate remain under investigation. Comparison with Related CompoundsTo understand its unique properties, methyl 3-(acetamidomethyl)benzoate can be compared to structurally similar compounds:
The meta position of the acetamidomethyl group in methyl 3-(acetamidomethyl)benzoate influences its reactivity and distinguishes it from its analogs. Pharmacological Exploration
Material Development
Synthetic Modifications
|
||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| CAS No. | 1824354-81-5 | ||||||||||||
| Product Name | Methyl 3-(acetamidomethyl)benzoate | ||||||||||||
| Molecular Formula | C11H13NO3 | ||||||||||||
| Molecular Weight | 207.23 g/mol | ||||||||||||
| IUPAC Name | methyl 3-(acetamidomethyl)benzoate | ||||||||||||
| Standard InChI | InChI=1S/C11H13NO3/c1-8(13)12-7-9-4-3-5-10(6-9)11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13) | ||||||||||||
| Standard InChIKey | LQGBCGZTMDREDU-UHFFFAOYSA-N | ||||||||||||
| SMILES | CC(=O)NCC1=CC(=CC=C1)C(=O)OC | ||||||||||||
| Canonical SMILES | CC(=O)NCC1=CC(=CC=C1)C(=O)OC | ||||||||||||
| PubChem Compound | 20717921 | ||||||||||||
| Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume